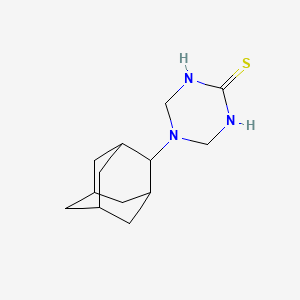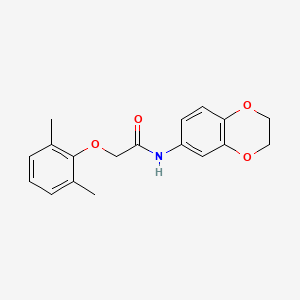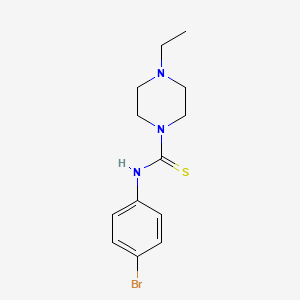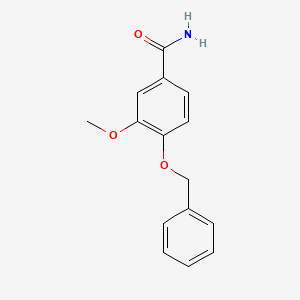![molecular formula C20H19FN2O2 B5890576 4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine](/img/structure/B5890576.png)
4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group and a nitrophenylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 2-nitrobenzylideneacetone under basic conditions to form the intermediate chalcone. This intermediate is then subjected to cyclization using a suitable catalyst to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like hydroxide or amines.
Major Products Formed
Oxidation: Formation of nitro-oxides and fluorophenyl oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluorophenyl derivatives: Compounds like 4-fluorophenylbenzamide and 4-fluorophenyltrifluoroborate share structural similarities.
Nitrophenyl derivatives: Compounds such as nitrophenylpyridine and nitrophenylprop-2-enyl derivatives.
Uniqueness
4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-19-9-7-16(8-10-19)17-11-14-22(15-12-17)13-3-5-18-4-1-2-6-20(18)23(24)25/h1-11H,12-15H2/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLYOLDMIPAFHM-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-[(1,3-Dioxoinden-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B5890499.png)
![1-(2-Fluorophenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5890517.png)
![10-(4-chlorophenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one](/img/structure/B5890535.png)
![1-[[(6-Methylpyridin-2-yl)amino]methyl]naphthalen-2-ol](/img/structure/B5890547.png)
![1-benzyl-2-(4-methoxyphenyl)-3-[(1-phenylethylidene)amino]-4-imidazolidinone](/img/structure/B5890559.png)

![4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B5890568.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5890571.png)


![2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5890589.png)


![N-[2-(3-chlorophenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B5890608.png)
